1,4-Bis(pentafluorothio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(pentafluorothio)benzene is a chemical compound with the molecular formula C6H4(SF5)2 It is characterized by the presence of two pentafluorosulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(pentafluorothio)benzene typically involves the reaction of 1,4-dibromobenzene with pentafluorosulfanyl chloride (SF5Cl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H4Br2+2SF5Cl→C6H4(SF5)2+2HBr
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pentafluorothio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorosulfanyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the pentafluorosulfanyl groups can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl or aryl derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
1,4-Bis(pentafluorothio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as high-performance coatings and electronic components.
Mechanism of Action
The mechanism of action of 1,4-Bis(pentafluorothio)benzene involves its interaction with molecular targets through its pentafluorosulfanyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
- 1-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)benzene
- 4-(pentafluoro-lambda~6~-sulfanyl)benzene-1-sulfonyl chloride
Uniqueness
1,4-Bis(pentafluorothio)benzene is unique due to the presence of two pentafluorosulfanyl groups, which impart distinct chemical properties compared to similar compounds with only one such group
Properties
IUPAC Name |
pentafluoro-[4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10S2/c7-17(8,9,10,11)5-1-2-6(4-3-5)18(12,13,14,15)16/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYRPKCXKSMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(F)(F)(F)(F)F)S(F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694129 |
Source
|
Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219501-58-2 |
Source
|
Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.